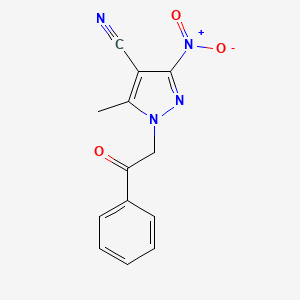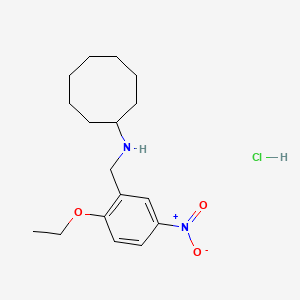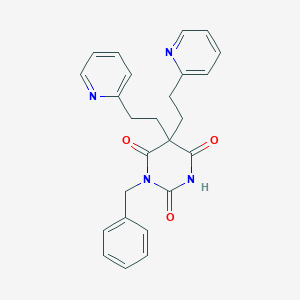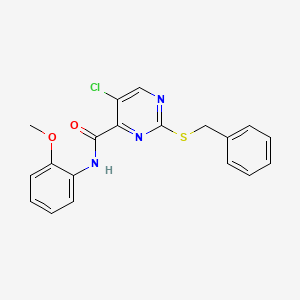
5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile
Overview
Description
5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile: is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Addition of the phenylethyl group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Formation of the carbonitrile group: This can be achieved through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and alcohols.
Major Products
Amino derivatives: From the reduction of the nitro group.
Primary amines: From the reduction of the carbonitrile group.
Substituted pyrazoles: From various substitution reactions.
Scientific Research Applications
5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would include binding to the active site of the target, inducing conformational changes, and altering biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-nitro-1H-pyrazole-4-carbonitrile: Lacks the phenylethyl group.
3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl group.
5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile: Lacks the nitro group.
Uniqueness
The presence of all three substituents (methyl, nitro, and phenylethyl groups) in 5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile makes it unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
5-methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-9-11(7-14)13(17(19)20)15-16(9)8-12(18)10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQVCLOOPXZWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-FLUOROPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4225590.png)
![6-bromo-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4225598.png)
![3-tert-butyl-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B4225604.png)



![ethyl [2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chlorophenoxy]acetate](/img/structure/B4225654.png)

![ETHYL 4-AMINO-2-[({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4225667.png)
![2-({[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4225675.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline](/img/structure/B4225676.png)
![2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4225682.png)
![ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4225690.png)
![(2-{3-[3-(2-chlorophenoxy)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethyl)diethylamine hydrochloride](/img/structure/B4225696.png)
